N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide is a complex organic compound with a unique structure that includes a cyanomethyl group, a cyclobutylmethyl group, and a phenylethyl group
Preparation Methods
The synthesis of N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the cyanomethyl group: This can be achieved through the reaction of a suitable precursor with cyanide ions under controlled conditions.
Introduction of the cyclobutylmethyl group: This step may involve the use of cyclobutylmethyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction using phenylethyl halides and a Lewis acid catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use and the nature of the targets.
Comparison with Similar Compounds
N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide can be compared with other similar compounds, such as:
This compound derivatives: These compounds may have similar structures but with different substituents, leading to variations in their properties and applications.
Cyclobutylmethyl amines: Compounds with a cyclobutylmethyl group attached to an amine, which may have different reactivity and biological activity.
Phenylethyl amides: Compounds with a phenylethyl group attached to an amide, which may be used in different contexts and have distinct properties.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-14(16-8-3-2-4-9-16)20(12-15-6-5-7-15)13-17(21)19-11-10-18/h2-4,8-9,14-15H,5-7,11-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJJDFUPTFEDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC2CCC2)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.